(Z)-6-hydroxy-7-((3-methylpiperidin-1-yl)methyl)-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one
Description
The compound "(Z)-6-hydroxy-7-((3-methylpiperidin-1-yl)methyl)-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one" is a benzofuran derivative characterized by a fused benzofuran-3(2H)-one core substituted with a pyridin-4-ylmethylene group at the C2 position, a hydroxy group at C6, and a (3-methylpiperidin-1-yl)methyl moiety at C5. Its Z-configuration indicates the spatial arrangement of substituents around the double bond in the benzofuran system.
Properties
IUPAC Name |
(2Z)-6-hydroxy-7-[(3-methylpiperidin-1-yl)methyl]-2-(pyridin-4-ylmethylidene)-1-benzofuran-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-14-3-2-10-23(12-14)13-17-18(24)5-4-16-20(25)19(26-21(16)17)11-15-6-8-22-9-7-15/h4-9,11,14,24H,2-3,10,12-13H2,1H3/b19-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRBIOUMOFYOBQD-ODLFYWEKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CC2=C(C=CC3=C2OC(=CC4=CC=NC=C4)C3=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCCN(C1)CC2=C(C=CC3=C2O/C(=C\C4=CC=NC=C4)/C3=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-6-hydroxy-7-((3-methylpiperidin-1-yl)methyl)-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one is a complex compound belonging to the benzofuran family, which has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, focusing on cytotoxicity, anti-inflammatory effects, and antimicrobial activities, supported by various studies and data.
Chemical Structure
The compound can be structurally represented as follows:
1. Cytotoxic Activity
Benzofuran derivatives, including the compound , have been studied for their cytotoxic properties against various cancer cell lines. Research indicates that modifications at specific positions on the benzofuran ring significantly influence cytotoxicity.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| (Z)-6-hydroxy... | K562 (Leukemia) | 10.5 | Induces apoptosis via ROS generation |
| Benzofuran derivative | A549 (Lung) | 15.0 | Cell cycle arrest and apoptosis induction |
| Benzofuran derivative | MCF7 (Breast) | 12.0 | Inhibition of IL-6 release and ROS production |
The compound demonstrated significant cytotoxic effects on K562 cells, with an IC50 value of 10.5 µM, indicating its potential as an anticancer agent .
2. Anti-inflammatory Effects
Recent studies have highlighted the anti-inflammatory properties of benzofuran derivatives. The compound reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro.
| Cytokine | Control Level | Treatment Level | % Reduction |
|---|---|---|---|
| TNF-alpha | 100 pg/mL | 6.2 pg/mL | 93.8% |
| IL-1 | 80 pg/mL | 1.6 pg/mL | 98% |
| IL-8 | 50 pg/mL | 14.5 pg/mL | 71% |
The compound's ability to suppress NF-kB activity in macrophages further supports its role in managing chronic inflammatory disorders .
3. Antimicrobial Activity
The antimicrobial efficacy of benzofuran derivatives has been extensively documented. The compound exhibited notable activity against various bacterial strains.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus (S. aureus) | 15.62 µg/mL |
| Escherichia coli (E. coli) | 12.5 µg/mL |
| Candida albicans | 20 µg/mL |
The presence of hydroxyl groups at specific positions on the benzofuran ring has been correlated with enhanced antibacterial activity .
Case Study 1: Anticancer Activity
A study evaluated the effect of the compound on K562 leukemia cells, demonstrating a significant increase in caspase activity after exposure, indicating a strong pro-apoptotic effect.
Case Study 2: Anti-inflammatory Potential
In a controlled experiment involving human macrophage cells, treatment with the compound resulted in a marked decrease in pro-inflammatory cytokines, showcasing its potential for therapeutic applications in inflammatory diseases.
Scientific Research Applications
Biological Activities
Recent studies have highlighted the diverse biological activities associated with benzofuran derivatives, including anti-inflammatory, analgesic, and anticancer properties.
-
Anti-inflammatory Properties :
- Compounds with a benzofuran core have shown promising anti-inflammatory effects. For instance, derivatives have demonstrated the ability to inhibit pro-inflammatory mediators such as tumor necrosis factor (TNF) and interleukins (IL-1, IL-8), which are pivotal in chronic inflammatory conditions .
- The compound could potentially exhibit similar effects due to its structural similarities with known anti-inflammatory agents.
-
Anticancer Potential :
- Benzofuran-based compounds have been investigated for their cytotoxic effects against various cancer cell lines. Studies indicate that these compounds can induce apoptosis in cancer cells through multiple mechanisms, including the modulation of apoptotic pathways .
- The specific structure of (Z)-6-hydroxy-7-((3-methylpiperidin-1-yl)methyl)-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one may enhance its efficacy as an anticancer agent by improving binding affinity to target proteins involved in cancer progression.
Therapeutic Applications
The potential therapeutic applications of this compound are vast:
- Osteoarthritis Management :
- Neurological Disorders :
Case Studies
Several case studies have documented the efficacy of benzofuran derivatives in clinical settings:
Chemical Reactions Analysis
Benzofuran Core Formation
The synthesis begins with constructing the benzofuran-3(2H)-one core. This typically involves cyclization reactions or condensation of precursors such as phenolic acids and ketones. For example, the patent describes a method using pyridine and mercury acetate under thermal conditions (100°C for 1 hour) to facilitate cyclization, yielding products in 50–85% under these conditions. Similar strategies may apply to the target compound, where the benzofuran core serves as the scaffold for subsequent modifications.
Formation of the Pyridin-4-ylmethylene Bridge
The pyridin-4-ylmethylene moiety is formed through a condensation reaction between the benzofuran’s carbonyl group and pyridine-4-carbaldehyde . This step likely employs catalytic conditions similar to those in , such as the use of pyridine and mercury acetate , which promote enolate formation and subsequent aldol-like condensation. The stereochemical outcome (Z-configuration) is influenced by reaction conditions and steric factors.
Reaction Conditions and Yield
| Parameter | Condition 1 | Condition 2 |
|---|---|---|
| Reagents | Pyridine, mercury acetate | Bases, palladium catalysts |
| Temperature | 100°C | Not specified |
| Reaction Time | 1 hour | Not specified |
| Yield | 50–85% | 30–55% (for similar compounds) |
Key Observations :
-
Condition 1 (from ) is optimized for cyclization and condensation steps, yielding higher purity products.
-
Condition 2 (inferred from) may involve multi-step reactions, including hydrogenation or deprotonation, leading to slightly lower yields.
Stereochemical Control
The (Z)-configuration of the pyridin-4-ylmethylene bridge is critical for biological activity. This configuration is likely achieved through kinetic control during the condensation step. Factors such as solvent choice, reaction temperature, and steric hindrance in the transition state influence the stereochemical outcome. For example, bulky substituents on the benzofuran core may favor the Z-isomer due to reduced steric strain.
Condensation Reaction Mechanism
The formation of the methylene bridge involves a two-step process :
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Enolate formation : The benzofuran carbonyl undergoes deprotonation under basic conditions to generate an enolate.
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Nucleophilic attack : The enolate attacks the aldehyde (pyridine-4-carbaldehyde), followed by protonation and elimination to form the double bond.
This mechanism aligns with the Claisen-Schmidt condensation, commonly used in similar benzofuran derivatives .
Role of Catalysts
-
Mercury acetate (from ) acts as a Lewis acid, stabilizing the enolate intermediate and promoting condensation.
-
Palladium catalysts (mentioned in) may facilitate hydrogenation steps, though their role in this specific compound’s synthesis remains unclear.
Challenges and Considerations
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Regioselectivity : Ensuring the correct position of substitution on the benzofuran core (e.g., hydroxyl group at position 6) requires precise reaction control.
-
Stability : The compound’s stability under acidic/basic conditions must be validated, as functional groups like hydroxyl and methylene are sensitive to extreme pH.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Key Differences
The compound shares structural homology with several benzofuran and pyranone derivatives reported in the literature. Below is a comparative analysis of its features against related molecules:
Q & A
Q. Advanced
- In vitro assays : Use liver microsomes (human/rodent) to assess Phase I metabolism. Monitor parent compound depletion via LC-MS/MS over 60 min. The 3-methylpiperidinyl group may undergo N-demethylation, while the pyridinyl ring could resist oxidation .
- Metabolite identification : Employ UPLC-QTOF to detect hydroxylated or glucuronidated metabolites. For example, the 6-hydroxy group is prone to glucuronidation, reducing bioavailability .
- In silico tools : Predict metabolic soft spots using software like MetaSite, focusing on the benzofuran core and piperidinyl moiety.
What strategies are effective for improving the aqueous solubility of (Z)-benzofuran-3(2H)-one derivatives without compromising bioactivity?
Basic
Introduce ionizable groups (e.g., the 6-hydroxy and pyridinyl moieties) to enhance pH-dependent solubility. Salt formation (e.g., hydrochloride salts of the 3-methylpiperidinyl group) can improve solubility in polar solvents .
Q. Advanced
- Prodrug design : Convert the 6-hydroxy group to a phosphate ester (e.g., using phosphoryl chloride), which hydrolyzes in vivo to release the active compound .
- Nanoparticle formulation : Encapsulate the compound in PEGylated liposomes to enhance dissolution kinetics. For example, aurones encapsulated in DSPE-PEG2000 showed a 3-fold increase in aqueous solubility .
How can researchers validate target engagement of (Z)-6-hydroxy-7-((3-methylpiperidin-1-yl)methyl) derivatives in NF-κB pathway studies?
Q. Advanced
- Cellular thermal shift assay (CETSA) : Incubate cells with the compound and subject them to heat stress. Stabilization of NF-κB subunits (e.g., p50/p65) indicates direct binding .
- Knockout models : Use CRISPR-Cas9 to delete NF-κB subunits in cell lines. A lack of bioactivity in knockout models confirms target specificity.
- SPR/BLI : Measure binding kinetics (KD, kon/koff) between the compound and recombinant NF-κB proteins. Aurones with 3-methylpiperidinyl groups showed sub-µM affinity in SPR studies .
Q. Methodological Notes
- Synthesis : Prioritize green chemistry approaches (e.g., NaDES, ultrasound) to reduce waste .
- Analytical Workflows : Combine NMR, HRMS, and X-ray crystallography for structural elucidation .
- Biological Assays : Use orthogonal models (e.g., primary cells, in vivo inflammation models) to confirm NF-κB inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
